6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with significant applications in scientific research. Its molecular formula is , and it has a molecular weight of approximately 383.47 g/mol. This compound is categorized under pyrrolopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The compound's structural features include a pyrrolopyrimidine core, a methoxyphenethyl group, and a thiophene ring, which contribute to its unique properties and reactivity. It is often used in studies related to organic electronics and material science due to its electronic properties and potential as an electron transport layer in photovoltaic devices .
The synthesis of 6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be achieved through several methods. One common approach involves the condensation of appropriate starting materials under specific conditions to form the desired heterocyclic structure.
Specific parameters such as temperature, reaction time, and molar ratios of reactants can significantly affect yield and purity .
The molecular structure of 6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be described as follows:
The compound's structure can be confirmed using various spectroscopic techniques including:
The InChI representation for this compound is: InChI=1S/C20H21N3O3S/c1-22-15-12-23(10-9-13-5-7-14(26-2)8-6-13)19(24)17(15)18(21-20(22)25)16-4-3-11-27-16/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,25) .
6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can participate in various chemical reactions due to its reactive functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or tailor its electronic properties for specific applications .
The mechanism of action for 6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is primarily investigated in the context of its potential therapeutic uses:
Research into its pharmacodynamics and pharmacokinetics is ongoing to elucidate these mechanisms further .
The physical and chemical properties of 6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione include:
Property | Value |
---|---|
Molecular Weight | 383.47 g/mol |
Solubility | Soluble in organic solvents (e.g., ethanol) |
Melting Point | Not specified |
Purity | Typically ≥ 95% |
Stability | Stable under standard laboratory conditions |
These properties are crucial for determining the compound's suitability for various applications in research and industry .
6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several notable applications:
Research continues into optimizing its properties for these applications .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0